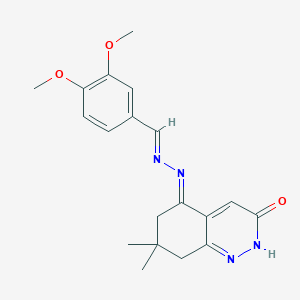
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as NBQX, is a synthetic compound that has been widely used in scientific research. NBQX is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.
作用机制
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that are widely distributed in the central nervous system. AMPA receptors play a crucial role in synaptic plasticity and learning and memory processes by mediating the fast excitatory neurotransmission. 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione blocks the excitatory effects of glutamate on AMPA receptors by binding to the glutamate binding site, thereby inhibiting synaptic transmission.
Biochemical and Physiological Effects:
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the excitatory effects of glutamate on AMPA receptors, thereby reducing synaptic transmission. 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects by reducing the excitotoxicity associated with glutamate-mediated neuronal damage. In addition, 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is its selective inhibition of AMPA receptors, which allows for the investigation of the role of these receptors in various neurological disorders. 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the main limitations of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is its potential off-target effects on other glutamate receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the investigation of the role of AMPA receptors in the pathophysiology of psychiatric disorders such as depression and anxiety. Another potential direction is the development of novel AMPA receptor antagonists with improved selectivity and pharmacokinetic properties. Finally, the use of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
合成方法
The synthesis of 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroanthranilic acid with 3-methyl-1-butanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with phosgene to form the isocyanate intermediate, which is then reacted with 2-amino-3-bromo-5-methylpyridine to yield 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione.
科学研究应用
2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby inhibiting synaptic transmission. 2-(3-methylbutyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been used to study the involvement of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
属性
IUPAC Name |
2-(3-methylbutyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(2)5-6-14-12(16)10-4-3-9(15(18)19)7-11(10)13(14)17/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNIUTFMDOHYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)


![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)




![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]glycine](/img/structure/B5822441.png)
![4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B5822444.png)
